1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone
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Overview
Description
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a chemical compound with the following empirical formula: C7H5ClN2O . It belongs to the class of 1H-pyrrolo[3,2-c]pyridines. These compounds have attracted attention due to their potential biological activities, including inhibition of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
The synthesis of 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves several steps. While I don’t have the exact synthetic route for this specific compound, similar pyrrolopyridine derivatives have been prepared using various methods. These include cyclization reactions, condensations, and functional group transformations . Researchers often employ techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction to characterize the synthesized compound.
Chemical Reactions Analysis
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. The major products formed from these reactions can vary, but they often involve modifications of the pyrrolopyridine core.
Scientific Research Applications
This compound has shown promise in scientific research across different fields:
Medicine: Its inhibitory activity against FGFRs makes it relevant for cancer therapy .
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its effects on cellular pathways and biological processes.
Mechanism of Action
The precise mechanism by which 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways, especially those related to FGFRs.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare 1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone with other pyrrolopyridine derivatives. Highlighting its uniqueness involves considering factors such as substituents, functional groups, and biological activities.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights
Properties
CAS No. |
1956318-91-4 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(6-chloropyrrolo[3,2-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-3-2-7-5-11-9(10)4-8(7)12/h2-5H,1H3 |
InChI Key |
RXSJEUBDTNYJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CN=C(C=C21)Cl |
Origin of Product |
United States |
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